molecular formula C17H22N2O4 B054327 N-Boc-5-methyl-D-tryptophan CAS No. 114873-18-6

N-Boc-5-methyl-D-tryptophan

Cat. No.: B054327
CAS No.: 114873-18-6
M. Wt: 318.4 g/mol
InChI Key: LXTPSKBAIKOFNX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-methyl-D-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-methyl-D-tryptophan typically involves the protection of the amino group of 5-methyl-D-tryptophan with a Boc group. This can be achieved by reacting 5-methyl-D-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-methyl-D-tryptophan undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Oxidation of the indole ring using reagents like potassium permanganate (KMnO4).

    Substitution: Electrophilic substitution reactions on the indole ring using reagents like bromine (Br2) or iodine (I2).

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane at room temperature.

    Oxidation: KMnO4 in aqueous solution.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

    Deprotection: 5-methyl-D-tryptophan.

    Oxidation: Oxidized derivatives of 5-methyl-D-tryptophan.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-Boc-5-methyl-D-tryptophan is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-5-methyl-D-tryptophan involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-tryptophan: Similar structure but without the methyl group on the indole ring.

    N-Boc-5-methyl-L-tryptophan: The L-enantiomer of N-Boc-5-methyl-D-tryptophan.

    N-Boc-5-hydroxytryptophan: Contains a hydroxyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of the methyl group on the indole ring and the D-configuration, which can lead to different biological activities and interactions compared to its analogs .

Properties

IUPAC Name

(2R)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPSKBAIKOFNX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.